

Check Availability & Pricing

# Bretisilocin (GM-2505): Application Notes and Protocols for Studying Neuroplasticity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Bretisilocin (formerly GM-2505) is a novel, short-acting tryptamine derivative under investigation for the treatment of Major Depressive Disorder (MDD).[1][2] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, bretisilocin is a potent dual-mechanism compound, acting as both a serotonin 5-HT2A receptor agonist and a serotonin releasing agent.[1][3][4][5] Its rapid and sustained antidepressant effects, observed in clinical trials, are hypothesized to be mediated by its ability to promote neuroplasticity.[3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing bretisilocin as a tool to investigate the mechanisms of neuroplasticity.

## **Mechanism of Action**

**Bretisilocin**'s primary pharmacological action is centered on the serotonin system. It is a potent agonist at the 5-HT2A receptor, a key target for classic psychedelic compounds known to induce neuroplastic changes.[1][6][7][8] Additionally, it promotes the release of serotonin, which may further enhance its therapeutic effects.[1][4] This dual action is believed to "reset" dysfunctional brain circuits implicated in depression by fostering the growth and strengthening of synaptic connections.[3]

## **Signaling Pathway**



Activation of the 5-HT2A receptor by **bretisilocin** is expected to initiate intracellular signaling cascades known to be involved in neuroplasticity. The binding of **bretisilocin** to the 5-HT2A receptor, a Gq/11-coupled receptor, leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). These downstream effectors converge on pathways that regulate gene expression and protein synthesis essential for synaptic plasticity, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.



Click to download full resolution via product page

Bretisilocin's Proposed Signaling Pathway for Neuroplasticity.

# Data Presentation Preclinical Data

**Bretisilocin** has been characterized in a variety of preclinical assays to determine its receptor binding profile and functional activity. The following table summarizes key in vitro and in vivo findings.



| Parameter                                 | Value                       | Species/System            | Reference |
|-------------------------------------------|-----------------------------|---------------------------|-----------|
| Receptor Binding<br>Affinity (Ki)         |                             |                           |           |
| 5-HT2A                                    | 4.9 nM (DOI<br>radioligand) | Recombinant receptors     | [1]       |
| 140-191 nM<br>(ketanserin<br>radioligand) | [1]                         |                           |           |
| Functional Activity<br>(EC50)             |                             |                           |           |
| 5-HT2A                                    | 15.0-20.6 nM                | Recombinant receptors     | [1]       |
| 5-HT2C                                    | 9.5 nM                      | Recombinant receptors     | [1]       |
| Serotonin Release                         | 8.4-15.7 nM                 | Rat brain<br>synaptosomes | [1]       |
| Functional Activity<br>(Emax)             |                             |                           |           |
| 5-HT2A                                    | 80.6-87.6%                  | Recombinant receptors     | [1]       |
| 5-HT2C                                    | 85.1%                       | Recombinant receptors     | [1]       |
| Serotonin Release                         | 66.8-71.4%                  | Rat brain<br>synaptosomes | [1]       |
| Inhibitory Activity<br>(IC50)             |                             |                           |           |
| 5-HT2B                                    | 5.8 nM                      | Recombinant receptors     | [1]       |



| Serotonin Reuptake          | 418.9 nM                      | Recombinant receptors | [1] |
|-----------------------------|-------------------------------|-----------------------|-----|
| In Vivo Activity            |                               |                       |     |
| Head-twitch response        | Dose-dependent induction      | Rodents               | [1] |
| Locomotor activity          | Dose-dependent hypolocomotion | Rodents               | [1] |
| Antidepressant-like effects | Observed                      | Rodents               | [1] |

## **Clinical Data**

Phase 1 and Phase 2a clinical trials have demonstrated the safety, tolerability, and efficacy of **bretisilocin** in healthy volunteers and patients with MDD.



| Study Phase                                 | Population         | Key Findings                                                                                                                                                | Reference       |
|---------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Phase 1                                     | Healthy Volunteers | Well-tolerated with single IV doses up to 20 mg. Dose-proportional pharmacokinetics. Half-life of 40-50 minutes. Psychedelic effects lasting 60-90 minutes. | [6][9]          |
| Phase 2a                                    | Patients with MDD  | Rapid and sustained antidepressant effects.                                                                                                                 | [4][10][11][12] |
| MADRS Score<br>Reduction (from<br>baseline) |                    |                                                                                                                                                             |                 |
| 24 hours (10 mg<br>dose)                    | -18.5 points       | [4][10]                                                                                                                                                     |                 |
| Day 14 (10 mg dose)                         | -21.6 points       | [4][10][11]                                                                                                                                                 | _               |
| Day 29 (10 mg + 15 mg doses)                | -28.0 points       | [4][10][11]                                                                                                                                                 |                 |
| Day 74 (sustained effect)                   | -25.1 points       | [10]                                                                                                                                                        | <del>-</del>    |
| Remission Rates<br>(MADRS ≤ 10)             |                    |                                                                                                                                                             | <del>-</del>    |
| Day 14 (10 mg dose)                         | 70%                | [4][11]                                                                                                                                                     | _               |
| Day 29 (10 mg + 15 mg doses)                | 94%                | [4][11]                                                                                                                                                     | <del>-</del>    |

# **Experimental Protocols**



The following are generalized protocols for key experiments to study the effects of **bretisilocin** on neuroplasticity. These should be optimized for specific experimental conditions.

## In Vitro Neuroplasticity Assays

These assays are crucial for dissecting the molecular and cellular mechanisms by which **bretisilocin** promotes neuroplasticity.





#### Click to download full resolution via product page

#### General workflow for in vitro neuroplasticity assays.

#### 1. Neuritogenesis Assay

- Objective: To quantify the effect of bretisilocin on the growth of neurites (axons and dendrites).
- Methodology:
  - Culture primary cortical neurons from embryonic rodents in a 96-well plate.
  - After allowing neurons to adhere and begin to differentiate (e.g., 24 hours), treat with a dose-range of bretisilocin.
  - Incubate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
  - Fix the cells with 4% paraformaldehyde.
  - $\circ$  Permeabilize the cells and stain with an antibody against a neuronal marker such as  $\beta$ -III tubulin.
  - Use a fluorescent secondary antibody for visualization.
  - Acquire images using a high-content imaging system.
  - Analyze images to quantify neurite length, number of branches, and complexity.
- 2. Spinogenesis and Synaptogenesis Assays
- Objective: To assess the effect of **bretisilocin** on the formation of dendritic spines and synapses.
- Methodology:
  - Culture primary cortical neurons at a higher density and for a longer duration to allow for synapse formation (e.g., 10-14 days in vitro).



- Treat with bretisilocin for a specified period (e.g., 24-48 hours).
- Fix and permeabilize the cells as described above.
- For spinogenesis, stain with a fluorescently labeled phalloidin to visualize F-actin-rich dendritic spines.
- For synaptogenesis, co-stain with antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers.
- Acquire high-resolution images using a confocal microscope or high-content imaging system.
- Analyze images to quantify dendritic spine density and morphology, and the number of colocalized pre- and post-synaptic puncta.

## In Vivo Models of Neuroplasticity and Depression

Animal models are essential for evaluating the behavioral effects of **bretisilocin** and correlating them with changes in neuroplasticity.

- 1. Forced Swim Test (FST) in Rodents
- Objective: To assess the antidepressant-like effects of **bretisilocin**.
- Methodology:
  - Acclimate rodents to the testing room.
  - o Administer a single dose of **bretisilocin** or vehicle via intravenous injection.
  - After a predetermined time (e.g., 30 minutes), place the animal in a cylinder of water from which it cannot escape.
  - Record the session (e.g., 6 minutes) and score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
- 2. Chronic Stress Models



- Objective: To evaluate the ability of bretisilocin to reverse the effects of chronic stress on behavior and neuroplasticity.
- Methodology:
  - Subject rodents to a chronic stress paradigm (e.g., chronic unpredictable stress or social defeat stress) for several weeks to induce a depressive-like phenotype.
  - Administer bretisilocin at a chosen dose and frequency.
  - Assess behavioral outcomes using tests such as the sucrose preference test (for anhedonia), open field test (for anxiety-like behavior), and the forced swim test.
  - Following behavioral testing, collect brain tissue to analyze markers of neuroplasticity (e.g., BDNF levels via ELISA or Western blot, dendritic spine density in the prefrontal cortex and hippocampus via Golgi staining).

### Conclusion

**Bretisilocin** is a promising new chemical entity with a novel mechanism of action that holds significant potential for the treatment of MDD. Its ability to rapidly induce neuroplasticity makes it a valuable tool for researchers seeking to understand the fundamental biological basis of antidepressant action and to develop next-generation therapeutics for psychiatric disorders. The protocols and data presented here provide a foundation for further investigation into the neuroplastic effects of **bretisilocin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bretisilocin Wikipedia [en.wikipedia.org]
- 2. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]

## Methodological & Application





- 3. Could a short-acting psychedelic transform depression treatment? | Drug Discovery News [drugdiscoverynews.com]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 [prnewswire.com]
- 7. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 8. Bretisilocin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 BioSpace [biospace.com]
- 10. psychedelicalpha.com [psychedelicalpha.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Gilgamesh's psychedelic touts 94% remission rate in depression study [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Bretisilocin (GM-2505): Application Notes and Protocols for Studying Neuroplasticity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606242#bretisilocin-for-studying-neuroplasticity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com